Tubulin inhibitor 27

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tubulin inhibitor 27 is a potent compound that targets the colchicine binding site on tubulin, a protein that plays a critical role in cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin inhibitor 27 typically involves the following steps:

Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.

Introduction of substituents: Various substituents are introduced to the core structure to enhance its binding affinity and specificity for the colchicine binding site.

Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Chloronitrobenzenesulfonamidobenzofuran (Compound 27)

Synthesis :

-

Prepared via condensation of 4-chloro-3-nitrobenzoyl chloride with arylpiperazines (I ) in the presence of triethylamine (Scheme 1, ).

-

Key intermediates: Benzoic acid derivatives (II ) coupled with arylpiperazines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .

Mechanism :

-

Binds covalently to β-tubulin at the colchicine site via nucleophilic aromatic substitution (S<sub>N</sub>Ar) at Cys239, confirmed by competition assays with probe 24 .

-

Induces G<sub>2</sub>/M phase cell cycle arrest and apoptosis in small cell lung cancer (SCLC) cells .

Biological Activity :

| Parameter | Value | Source |

|---|---|---|

| IC<sub>50</sub> (SCLC) | 2.8 μM | |

| Tubulin Binding (K<sub>d</sub>) | Competitive displacement of probe 24 |

Indole-Based Analogues (Compound 27q)

Design :

-

Derived from alkaloid nortopsentin analogues (indole scaffold) with modifications at the 2,5-positions of the benzyl ring .

Activity :

-

Inhibits tubulin polymerization (IC<sub>50</sub> = 1.98 ± 0.25 μM) .

-

Antiproliferative IC<sub>50</sub> values:

Mechanism :

-

Disrupts microtubule network, arrests cell cycle at G<sub>2</sub>/M phase, and activates caspase-dependent apoptosis .

Benzamide Derivatives (SP-6-27)

Synthesis :

-

Structural details not fully disclosed, but derived from a benzamide scaffold with modifications to enhance tubulin-binding affinity .

Mechanism :

-

Disrupts α- and β-tubulin polymerization, leading to mitotic arrest (87.8% G<sub>2</sub>/M arrest in A2780 ovarian cancer cells at 0.5 μM) .

-

Synergizes with cisplatin in resistant ovarian cancer models .

Biological Activity :

| Parameter | Value | Source |

|---|---|---|

| IC<sub>50</sub> (A2780) | 0.5 μM | |

| Anti-angiogenic effect | Complete inhibition of endothelial tube formation at 1 μM |

Thiadiazol Derivatives (SC27)

Design :

-

Identified via pharmacophore-based virtual screening targeting β-tubulin’s colchicine binding site (CBS) .

Binding Mode :

-

Interacts with Thr179 and Met257 via hydrogen bonds and hydrophobic interactions (molecular docking, PDB: 1SA0) .

-

Displaces colchicine-site ligands, confirmed by competitive binding assays .

Activity :

| Parameter | Value | Source |

|---|---|---|

| Tubulin inhibition | 100.3 ± 0.4% | |

| IC<sub>50</sub> (HeLa) | 5.8 μM |

Key Structural Insights

Scientific Research Applications

Tubulin inhibitor 27 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the mechanisms of cell division and to develop new anticancer therapies by inhibiting microtubule dynamics.

Neurobiology: This compound helps in understanding the role of microtubules in neuronal function and synaptic plasticity.

Drug Development: It serves as a lead compound for designing new drugs targeting tubulin and other microtubule-associated proteins.

Industrial Applications: This compound is used in the development of new materials and technologies that rely on microtubule dynamics.

Mechanism of Action

Tubulin inhibitor 27 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it an effective anticancer agent. The molecular targets and pathways involved include the inhibition of tubulin assembly, suppression of microtubule formation, and induction of cell death through apoptosis .

Comparison with Similar Compounds

Similar Compounds

Colchicine: A well-known tubulin inhibitor that also targets the colchicine binding site.

Combretastatin A-4: Another potent inhibitor of tubulin polymerization with a similar mechanism of action.

Vinblastine: A vinca alkaloid that binds to a different site on tubulin but also disrupts microtubule dynamics.

Uniqueness of Tubulin inhibitor 27

This compound is unique due to its high potency and specificity for the colchicine binding site. Unlike other tubulin inhibitors, it has shown efficacy against cancer cells that overexpress P-glycoprotein, a common resistance mechanism to many anticancer drugs .

Properties

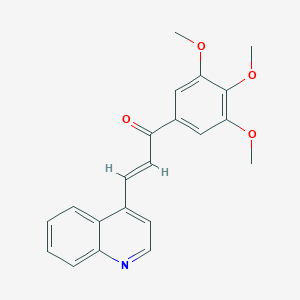

Molecular Formula |

C21H19NO4 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

(E)-3-quinolin-4-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H19NO4/c1-24-19-12-15(13-20(25-2)21(19)26-3)18(23)9-8-14-10-11-22-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |

InChI Key |

GHEXMSKNRKOOIC-CMDGGOBGSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=NC3=CC=CC=C23 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.